4-(3-propylphenyl)butanoic acid
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Overview
Description
4-(3-Propylphenyl)butanoic acid is an organic compound belonging to the class of carboxylic acids It features a butanoic acid moiety attached to a phenyl ring, which is further substituted with a propyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-propylphenyl)butanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-propylbenzene.
Carboxylation: The 3-propylbenzene undergoes a carboxylation reaction using carbon dioxide and a strong base like sodium hydroxide to introduce the carboxyl group, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the carboxylation step and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Propylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-(3-propylphenyl)butanone.
Reduction: Formation of 4-(3-propylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Propylphenyl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases due to its structural similarity to other neuroprotective agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(3-propylphenyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, influencing their activity.
Pathways Involved: It can modulate pathways related to oxidative stress and inflammation, providing neuroprotective effects.
Comparison with Similar Compounds
4-Phenylbutanoic Acid: Similar structure but lacks the propyl group, used in the treatment of urea cycle disorders.
4-(2-Propylphenyl)butanoic Acid: Similar structure with the propyl group at the ortho position, differing in its reactivity and applications.
Uniqueness: 4-(3-Propylphenyl)butanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The meta-substitution of the propyl group provides distinct steric and electronic effects compared to other positional isomers.
Properties
IUPAC Name |
4-(3-propylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-5-11-6-3-7-12(10-11)8-4-9-13(14)15/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZYHLQHKCOXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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